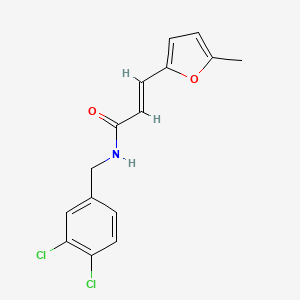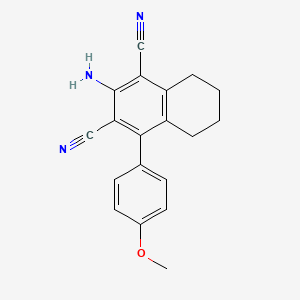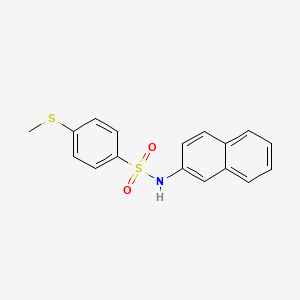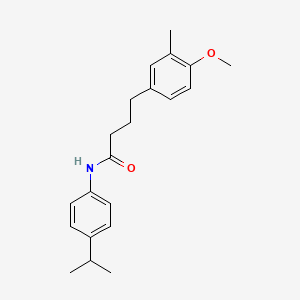![molecular formula C17H16BrN3O3S B5721863 2-[(3-bromobenzyl)thio]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5721863.png)
2-[(3-bromobenzyl)thio]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-bromobenzyl)thio]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide, also known as BBTA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-[(3-bromobenzyl)thio]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase II and protein kinase C. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(3-bromobenzyl)thio]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, this compound has been shown to have a range of biological activities, making it a versatile compound for studying various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to be cytotoxic at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 2-[(3-bromobenzyl)thio]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide. One area of interest is its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Further research could investigate its efficacy in animal models and clinical trials. Additionally, this compound could be studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Finally, the mechanism of action of this compound could be further elucidated to better understand how it works at the molecular level.
Métodos De Síntesis
The synthesis of 2-[(3-bromobenzyl)thio]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide involves the reaction of 3-bromobenzyl chloride with thioacetamide, followed by the reaction of the resulting product with 4-nitrobenzaldehyde in the presence of acetic acid. The final product is obtained through the addition of hydrazine hydrate and acetic anhydride. This method has been optimized to produce high yields of this compound with good purity.
Aplicaciones Científicas De Investigación
2-[(3-bromobenzyl)thio]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro. It has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propiedades
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3S/c1-12(14-5-7-16(8-6-14)21(23)24)19-20-17(22)11-25-10-13-3-2-4-15(18)9-13/h2-9H,10-11H2,1H3,(H,20,22)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULYRLSVWWSJLR-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CSCC1=CC(=CC=C1)Br)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CSCC1=CC(=CC=C1)Br)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)ethanimidamide](/img/structure/B5721787.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5721793.png)



![2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5721818.png)


![4-[(4-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5721844.png)
![4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate](/img/structure/B5721852.png)

![2',2',5,7-tetramethyltetrahydrospiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4'-pyran]-6-ol](/img/structure/B5721870.png)

